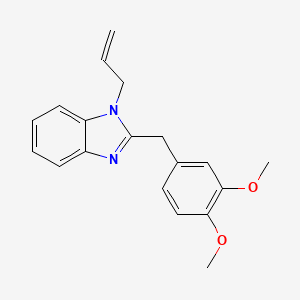![molecular formula C18H28N2O5S B11128959 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B11128959.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperidine derivative reacts with a sulfonyl chloride, such as 2,5-dimethoxybenzenesulfonyl chloride, under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine with an isocyanate or a carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The carboxamide group may also participate in hydrogen bonding, further stabilizing these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide: Another positional isomer.
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H28N2O5S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O5S/c1-13(2)11-19-18(21)14-6-5-9-20(12-14)26(22,23)17-10-15(24-3)7-8-16(17)25-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H,19,21) |
Clé InChI |
XPUHTXUXQSXULP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11128879.png)
![ethyl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11128887.png)
![1-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128896.png)
![2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11128898.png)
![2-(4-Tert-butylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11128905.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B11128920.png)
![2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide](/img/structure/B11128926.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128930.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11128940.png)

![N-{1-[(3-acetylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B11128976.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11128982.png)
![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128984.png)
![(2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11128991.png)
